4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Description
4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol is a brominated phenolic compound featuring a methoxy group at position 6, a bromo substituent at position 4, and an aminomethyl linker connected to a 2,4-dimethoxyphenyl moiety. This structure combines aromatic bromination and methoxy functionalization, which are common in bioactive molecules and intermediates for organic synthesis.
The compound’s structural complexity—particularly the presence of electron-donating methoxy groups and a bromine atom—imparts distinct electronic and steric properties. These features may enhance its utility in pharmaceutical chemistry, such as serving as a precursor for kinase inhibitors or antimicrobial agents, as seen in structurally related benzamide derivatives .
Properties
IUPAC Name |
4-bromo-2-[(2,4-dimethoxyanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-20-12-4-5-13(14(8-12)21-2)18-9-10-6-11(17)7-15(22-3)16(10)19/h4-8,18-19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPRNABNAIKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-methoxyphenol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4-position.
Formylation: The brominated product undergoes formylation using formaldehyde and a base such as sodium hydroxide to introduce the formyl group.
Amination: The formylated intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a reducing agent like sodium borohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to ensure consistent quality and yield. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro groups in the dimethoxyphenyl moiety can be reduced to amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol is used as a building block for synthesizing more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of brominated phenolic derivatives with variable substituents on the aminomethyl or imino groups. Key analogues include:
Key Observations:
- Imino vs. Aminomethyl Linkages: Compounds with imino groups (C=N, e.g., ) exhibit reduced hydrolytic stability compared to aminomethyl derivatives but may offer stronger π-π stacking interactions in crystal structures .
- Halogen Diversity: The dibromo derivative () shows increased molecular weight and predicted lipophilicity (density 1.666 g/cm³), which could enhance membrane permeability in biological applications.
Physicochemical and Spectral Properties
- Melting Points: While direct data for the target compound is unavailable, analogues like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives exhibit high melting points (250–255°C) due to hydrogen bonding and aromatic stacking .
- Spectral Characterization: NMR and IR spectra of similar compounds (e.g., ) highlight diagnostic signals for methoxy (~δ 3.7 ppm in ¹H NMR), aromatic protons, and NH stretches (~3300 cm⁻¹ in IR).
Biological Activity
4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, metabolic pathways, and toxicity, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H18BrN1O3
- Molecular Weight : 336.22 g/mol
The presence of bromine and methoxy groups contributes to its chemical reactivity and biological activity.
Antioxidant Properties
Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that phenolic compounds possess antimicrobial properties. The specific compound under review has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Metabolic Pathways
Understanding the metabolism of this compound is essential for assessing its safety and efficacy.
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Oxidative Deamination : The compound undergoes oxidative deamination to form several metabolites, including:
- 4-bromo-2,5-dimethoxyphenyl-acetic acid
- 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol
- Interspecies Variability : Studies indicate that metabolism may vary across species, with significant differences observed in human versus rodent models. For example, a unique metabolite was identified only in mouse hepatocytes .
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of this compound:
- Cell Viability Assays : Hepatocyte cultures from various species were used to evaluate cytotoxic effects. Results indicated minor interspecies differences but notable variability among human donors .
- Safety Thresholds : High concentrations (e.g., 50 μM) resulted in significant inhibition of cellular functions without complete cytotoxicity, indicating a need for careful dosage considerations in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various phenolic compounds included this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as a natural preservative or therapeutic agent.
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant capacity of various phenolic derivatives. The compound demonstrated a strong ability to scavenge free radicals, supporting its use in formulations aimed at combating oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
